Higher Lipophilicity and Zero Hydrogen-Bond Donor Count vs. Imidazolidine-2,4-dione Analog
The target compound (CAS 1903258-85-4) exhibits an XLogP3-AA of 0.4, which is 0.6 log units higher than the imidazolidine-2,4-dione analog (XLogP3-AA = -0.2) [1][2]. Additionally, the target possesses zero hydrogen-bond donors (HBD = 0) versus one HBD in the imidazolidine analog, and five hydrogen-bond acceptors (HBA = 5) versus four [1][2]. The absence of an N–H donor combined with higher lipophilicity is predicted to enhance passive membrane permeability.
| Evidence Dimension | Computed XLogP3-AA, Hydrogen-Bond Donor Count, Hydrogen-Bond Acceptor Count |
|---|---|
| Target Compound Data | XLogP3-AA = 0.4; HBD = 0; HBA = 5 [1] |
| Comparator Or Baseline | 3-[1-(Thiophene-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione: XLogP3-AA = -0.2; HBD = 1; HBA = 4 [2] |
| Quantified Difference | ΔXLogP3-AA = +0.6; ΔHBD = -1; ΔHBA = +1 |
| Conditions | Computed by XLogP3 3.0 and Cactvs 3.4.8.18 (PubChem) |
Why This Matters
The higher lipophilicity and absence of a hydrogen-bond donor favor membrane permeation and oral absorption, making this compound a more suitable starting point for cell-permeable probe or lead development compared to the imidazolidine analog.
- [1] PubChem CID 91814787. 3-(1-(Thiophene-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione. National Library of Medicine. https://pubchem.ncbi.nlm.nih.gov/compound/91814787 View Source
- [2] PubChem CID 92082864. 3-[1-(Thiophene-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione. National Library of Medicine. https://pubchem.ncbi.nlm.nih.gov/compound/92082864 View Source
